![molecular formula C18H18N2O3 B4627364 N-methyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylacetamide](/img/structure/B4627364.png)
N-methyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylacetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves intricate chemical processes, demonstrating the complexity and versatility of organic synthesis techniques. For instance, the creation of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives employs a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This method exhibits significant stereoselectivity, with the Z isomers being formed preferentially or exclusively, confirmed by X-ray diffraction analysis (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds in this category is often complex, with specific arrangements contributing to their biological activities. For example, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide reveals intermolecular N-H···O hydrogen bonds, highlighting the importance of such interactions in determining molecular conformation and potentially influencing reactivity and biological activity (Marinova et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving similar molecules showcase their reactivity and potential for further modification. For instance, the unique photochemical transformation of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate to β-lactams underlines the diverse reactivity patterns these compounds can exhibit, paving the way for generating novel structures with potentially valuable properties (Marubayashi et al., 1992).
Scientific Research Applications
Antidepressant Effects
Ketamine has been identified as a potential rapid-acting antidepressant, particularly for treatment-resistant depression. Studies have shown that a single dose of ketamine can significantly improve depressive symptoms within hours, an effect that can last for days or even weeks. This rapid action contrasts sharply with traditional antidepressants, which typically take weeks to become effective. The underlying mechanism is thought to involve the modulation of glutamate neurotransmission, offering a new avenue for the development of antidepressant therapies (Berman et al., 2000).
Cognitive and Psychotomimetic Effects
Research has also explored the cognitive and psychotomimetic effects of ketamine, contributing to our understanding of schizophrenia and other psychiatric disorders. Ketamine can induce symptoms and cognitive impairments similar to those observed in schizophrenia, including thought disorder, perceptual alterations, and working memory deficits. This has made ketamine a valuable tool in psychiatric research, helping to model psychiatric disorders and evaluate potential treatments (Adler et al., 1998).
properties
IUPAC Name |
N-methyl-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-8-9-16-15(10-13)20(18(22)12-23-16)11-17(21)19(2)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCGSVSCSDRFPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)N(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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